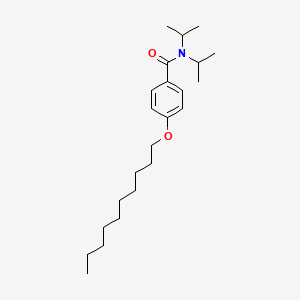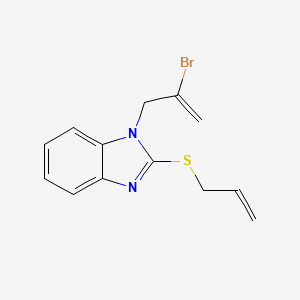![molecular formula C24H18N4O4 B5203525 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid, also known as CPTH6, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. CPTH6 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid works by binding to the bromodomain of the p300/CBP protein, which is a key component of the HAT enzyme. This binding prevents the acetylation of histone proteins, leading to a decrease in gene expression. 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid also works by inhibiting the activity of the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by decreasing the expression of oncogenes. 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has also been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines. Additionally, 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has been shown to have neuroprotective effects by decreasing the expression of genes involved in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid in lab experiments is its specificity. 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has been shown to specifically inhibit the activity of the p300/CBP protein and the NF-κB pathway, making it a useful tool for studying these pathways. Additionally, 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has been shown to have low toxicity, making it a safe tool for use in lab experiments.
One of the limitations of using 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid in lab experiments is its solubility. 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has a short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for the use of 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid in scientific research. One potential direction is the use of 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid in the treatment of cancer. 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has been shown to inhibit the growth of cancer cells, making it a promising candidate for use in cancer therapy.
Another potential direction is the use of 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid in the treatment of inflammatory diseases. 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid could be used as a tool to study the role of epigenetics in disease. Epigenetic changes, such as histone acetylation, play a key role in the development of many diseases. 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid could be used to study the role of epigenetics in disease and to identify potential targets for therapy.
Méthodes De Synthèse
3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid can be synthesized through a multi-step process involving the reaction of 3-(9H-carbazol-9-yl)propanoic acid with hydrazine hydrate, followed by the reaction with indoline-2,3-dione. The final product is obtained through a purification process involving column chromatography and recrystallization.
Applications De Recherche Scientifique
3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has been shown to have a wide range of applications in scientific research. It has been used as a tool to study the role of histone acetyltransferases (HATs) in cancer cells. HATs are enzymes that play a key role in regulating gene expression by acetylating histone proteins. 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has been shown to inhibit the activity of the HAT enzyme, p300/CBP, leading to a decrease in histone acetylation and gene expression.
3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has also been used as a tool to study the role of the NF-κB pathway in inflammation. NF-κB is a transcription factor that plays a key role in regulating the immune response. 3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid has been shown to inhibit the activity of the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(3-carbazol-9-ylpropanoyldiazenyl)-2-hydroxy-1H-indole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c29-20(26-27-22-16-8-5-9-17(24(31)32)21(16)25-23(22)30)12-13-28-18-10-3-1-6-14(18)15-7-2-4-11-19(15)28/h1-11,25,30H,12-13H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDXEMHRXELAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N=NC4=C(NC5=C4C=CC=C5C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furoyl)-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5203443.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5203450.png)
![isopropyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5203465.png)
![1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)
![ethyl 4-[({[2-(dimethylamino)-3-pyridinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5203475.png)
![7-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5203479.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B5203493.png)

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B5203510.png)
![3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
![N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5203540.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5203557.png)